Cas no 76-94-8 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-)
76-94-8 structure
Product Name:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl-
- Heptobarbital
- 5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
- 5-methyl-5-phenylbarbituric acid
- 5-Methyl-5-phenyl-barbitursaeure
- 5-Methyl-5-phenylbarbityric acid
- 5-methyl-5-phenyl-pyrimidine-2,4,6-trione
- 5-Phenyl-5-methylbarbituric acid
- Eudan
- Mephebarbital
- Methylphenylbarbital
- Phenylmethylbarbituric acid
- Rutonal
- Heptobarbital (1mg/ml in Acetonitrile)
- Q15409436
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-methyl-5-phenyl-
- BDBM50099127
- 5-methyl-5-phenyl-barbituric acid
- BRN 0201825
- NSC80543
- Phenylmethylbarbituric Acid (5-Methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione)
- 76-94-8
- UNII-GFR227X6YY
- EINECS 200-994-8
- 5-24-09-00283 (Beilstein Handbook Reference)
- 5-methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- LSAOZCAKUIANSQ-UHFFFAOYSA-N
- SCHEMBL77738
- NSC 80543
- 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- PHENYLMETHYLBARBITURIC ACID [MI]
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-methyl-5-phenyl-
- NSC-80543
- GFR227X6YY
- PHENOBARBITAL IMPURITY C [EP IMPURITY]
- Barbituric acid, 5-methyl-5-phenyl-
- PHENOBARBITAL SODIUM IMPURITY C [EP IMPURITY]
- DTXSID00226900
- CHEBI:134900
- NS00037866
- CHEMBL329617
-
- Inchi: 1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)
- InChI Key: LSAOZCAKUIANSQ-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC(N1)=O)=O)(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 218.06900
- Monoisotopic Mass: 218.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 75.3A^2
Experimental Properties
- Density: 1.2699 (rough estimate)
- Melting Point: 226°
- Boiling Point: 358.89°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- PSA: 75.27000
- LogP: 0.96790
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Security Information
- Hazardous Material transportation number:UN 3249
- Safety Term:6.1(b)
- Packing Group:III
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-methyl-5-phenyl- Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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